molecular formula C10H17NO B14619500 3-Hydroxy-3,7-dimethyloct-6-enenitrile CAS No. 59949-55-2

3-Hydroxy-3,7-dimethyloct-6-enenitrile

Cat. No.: B14619500
CAS No.: 59949-55-2
M. Wt: 167.25 g/mol
InChI Key: LKZJNXXGMPYNJN-UHFFFAOYSA-N
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Description

3-Hydroxy-3,7-dimethyloct-6-enenitrile is an organic compound with the molecular formula C10H17NO It is a nitrile derivative, characterized by the presence of a hydroxyl group and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3,7-dimethyloct-6-enenitrile can be achieved through several methods. One common approach involves the reaction of citronellal with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3,7-dimethyloct-6-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-3,7-dimethyloct-6-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3,7-dimethyloct-6-enenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical processes. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s double bond can also undergo addition reactions, further modifying its activity .

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloct-6-enenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Hydroxy-3,7-dimethylocta-2,6-dienenitrile: Contains an additional double bond, altering its chemical properties and reactivity.

    Citronellyl nitrile: Similar structure but differs in the position of the nitrile group.

Uniqueness

3-Hydroxy-3,7-dimethyloct-6-enenitrile is unique due to the presence of both a hydroxyl group and a nitrile group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

59949-55-2

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-hydroxy-3,7-dimethyloct-6-enenitrile

InChI

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3,12)7-8-11/h5,12H,4,6-7H2,1-3H3

InChI Key

LKZJNXXGMPYNJN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC#N)O)C

Origin of Product

United States

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